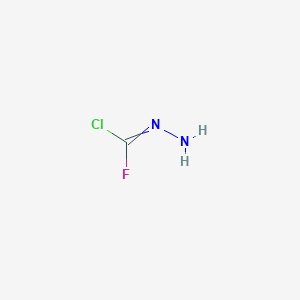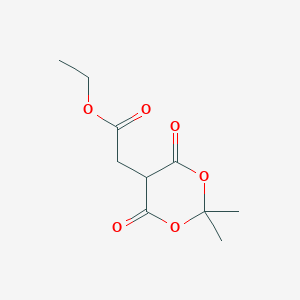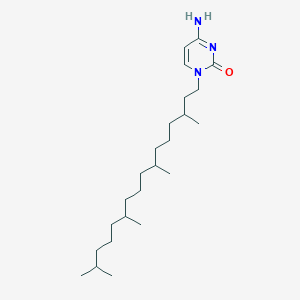
Ethyl 1-(phenylsulfanyl)ethyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(phenylsulfanyl)ethyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of an ethyl carbonate group attached to a phenylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 1-(phenylsulfanyl)ethyl carbonate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroformate with 1-(phenylsulfanyl)ethanol in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired carbonate ester.
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates and thiocarbamates without an inert atmosphere . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(phenylsulfanyl)ethyl carbonate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonate group can yield alcohols.
Substitution: The ethyl carbonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ethyl carbonate group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted carbonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 1-(phenylsulfanyl)ethyl carbonate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other carbonate esters and related compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carbonate esters.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 1-(phenylsulfanyl)ethyl carbonate involves its hydrolysis to release phenylsulfanyl ethanol and ethyl carbonate. The phenylsulfanyl group can interact with various molecular targets, including enzymes and receptors, depending on the specific application. The carbonate group can undergo further hydrolysis to release carbon dioxide and ethanol.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 1-(phenylsulfanyl)ethyl carbonate
- Propyl 1-(phenylsulfanyl)ethyl carbonate
- Butyl 1-(phenylsulfanyl)ethyl carbonate
Uniqueness
This compound is unique due to its specific combination of the ethyl carbonate and phenylsulfanyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and pharmaceuticals. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and ease of synthesis.
Propiedades
Número CAS |
185145-48-6 |
|---|---|
Fórmula molecular |
C11H14O3S |
Peso molecular |
226.29 g/mol |
Nombre IUPAC |
ethyl 1-phenylsulfanylethyl carbonate |
InChI |
InChI=1S/C11H14O3S/c1-3-13-11(12)14-9(2)15-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
Clave InChI |
LPANRNNCUITIFZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)OC(C)SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-(4-methylphenyl)-[(4-methylphenyl)hydrazinylidene]-oxidoazanium](/img/structure/B12559983.png)



![2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl-](/img/structure/B12560019.png)
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(pyren-1-YL)ethyl]phenyl}aniline](/img/structure/B12560036.png)


![[N-tert-butyl-C-(trifluoromethyl)carbonimidoyl]selanyl N-tert-butyl-2,2,2-trifluoroethanimidoselenoate](/img/structure/B12560060.png)


![5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12560072.png)


